1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

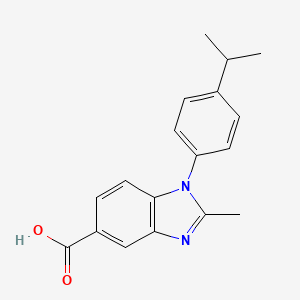

1-(4-Isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid (CAS: 442531-53-5) is a benzimidazole derivative with a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol . Its structure features:

- A benzimidazole core substituted with a methyl group at position 2.

- A 4-isopropylphenyl group at position 1, contributing steric bulk and lipophilicity.

- A carboxylic acid moiety at position 5, enabling hydrogen bonding and ionization.

Key physicochemical properties include a predicted density of 1.20 g/cm³, boiling point of 505.3°C, and pKa of 2.87, suggesting moderate solubility in polar solvents . The compound is classified as an irritant, requiring standard laboratory safety protocols .

Properties

IUPAC Name |

2-methyl-1-(4-propan-2-ylphenyl)benzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11(2)13-4-7-15(8-5-13)20-12(3)19-16-10-14(18(21)22)6-9-17(16)20/h4-11H,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLSWBMEMDCLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=C(C=C3)C(C)C)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701150902 | |

| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442531-53-5 | |

| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=442531-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-[4-(1-methylethyl)phenyl]-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701150902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It can serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Industry: Use in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions or interactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Table 1: Structural Comparison of Benzimidazole Derivatives

Key Observations :

- Trimethoxyphenyl substitution (as in ) introduces electron-donating methoxy groups, which may alter electronic distribution and binding affinity in biological targets.

- Hydroxyl groups (e.g., ) increase polarity, favoring solubility and hydrogen bonding interactions, but may reduce metabolic stability.

Key Observations :

- IM-7 (an imidazolidinone derivative with a 4-isopropylphenyl group) exhibited cardiovascular effects in rats, highlighting the role of scaffold flexibility in modulating biological outcomes .

Biological Activity

1-(4-Isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound belonging to the benzimidazole family, known for its diverse biological activities. Benzimidazole derivatives have been extensively researched for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting relevant research findings, case studies, and synthesized data.

- Molecular Formula : C18H18N2O2

- Molecular Weight : 294.35 g/mol

- CAS Number : 442531-53-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its influence on cellular mechanisms.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Studies on Benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate | Leukemic Cells | 3 | Induces S/G2 arrest, apoptosis via PARP cleavage |

| This compound | Various Cancer Lines | TBD | TBD |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of protein interactions and cellular pathways associated with cancer progression.

Apoptosis Induction

Studies have shown that similar benzimidazole derivatives can activate apoptotic pathways by:

- Downregulating pro-apoptotic proteins

- Upregulating anti-apoptotic proteins

- Inducing DNA strand breaks

Case Studies

A notable study explored the effects of various benzimidazole derivatives on cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability through mechanisms involving cell cycle disruption and apoptosis induction.

Case Study: Anticancer Potential in Leukemia

In a study focusing on leukemic cells, a benzimidazole derivative demonstrated an IC50 value of 3 µM, indicating potent anticancer activity. The compound induced S/G2 phase arrest and activated apoptotic markers such as PARP cleavage and increased DNA fragmentation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-isopropylphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzimidazole derivatives typically involves cyclization of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, substituted benzimidazoles can be synthesized via refluxing 4-isopropylphenylglyoxal derivatives with 3-amino-2-methylbenzoic acid in acidic media (e.g., acetic acid or polyphosphoric acid). Reaction conditions such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., sodium acetate) significantly impact yield and purity. For instance, prolonged reflux in acetic acid may improve cyclization but risks side reactions like decarboxylation .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) resolves impurities and quantifies purity (>98% required for pharmacological studies) .

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms structural integrity, with characteristic peaks for the isopropyl group (δ ~1.2 ppm, doublet), benzimidazole protons (δ ~7.5–8.3 ppm), and carboxylic acid (δ ~12–13 ppm, broad) .

- FTIR : Absorbance bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3100 cm⁻¹ (N-H stretch of benzimidazole) validate functional groups .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic properties, such as HOMO-LUMO gaps, to predict redox behavior. Molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs) identifies potential binding pockets. For example, the carboxylic acid group may form hydrogen bonds with catalytic lysine residues in enzymes, while the isopropylphenyl moiety enhances hydrophobic interactions .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or selectivity profiles often arise from variations in assay conditions. Standardized protocols should include:

- Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize activity data.

- Buffer Optimization : Test activity in buffers with physiological pH (7.4) and ionic strength to mimic in vivo conditions.

- Metabolic Stability : Assess compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Q. What impurities are commonly encountered during synthesis, and how are they controlled pharmacopeial standards?

- Methodological Answer : Common impurities include:

- Uncyclized intermediates : Detected via HPLC retention time shifts (e.g., open-chain diamine precursors).

- Decarboxylation byproducts : Identified by loss of the ~1700 cm⁻¹ FTIR band.

- Pharmacopeial guidelines (e.g., USP) mandate impurity profiling using LC-MS to ensure levels are <0.1% for drug candidates. Gradient elution with mass spectrometry (QTOF-MS) resolves isobaric impurities .

Q. How does the substitution pattern on the benzimidazole core affect pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies show that:

- Position 2 : Methyl groups enhance metabolic stability by sterically shielding the benzimidazole ring from oxidation.

- Position 5 : The carboxylic acid group improves solubility and enables salt formation (e.g., sodium salts for parenteral formulations).

- 4-Isopropylphenyl : Bulky substituents increase lipophilicity (logP ~3.5), enhancing membrane permeability but potentially reducing aqueous solubility. Comparative studies with analogs (e.g., 4-chlorophenyl derivatives) reveal trade-offs between potency and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.